molecular formula C18H13N3O5 B2876849 (E)-4-(2-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)naphthalen-1(4H)-one CAS No. 306278-25-1

(E)-4-(2-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)naphthalen-1(4H)-one

Cat. No.: B2876849
CAS No.: 306278-25-1
M. Wt: 351.318
InChI Key: FHXSDBFQCOBSLF-CPNJWEJPSA-N
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Description

The compound (E)-4-(2-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)naphthalen-1(4H)-one features a hydrazone bridge (N=N) linking a 7-nitro-substituted dihydrobenzo[dioxin] moiety to a naphthalenone ring. Key structural elements include:

  • 7-Nitro-dihydrobenzo[dioxin]: A fused aromatic system with electron-withdrawing nitro groups, influencing electronic properties and reactivity .
  • Naphthalenone core: A planar aromatic system contributing to π-π stacking interactions and solubility characteristics .

Properties

IUPAC Name

4-[(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)diazenyl]naphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O5/c22-16-6-5-13(11-3-1-2-4-12(11)16)19-20-14-9-17-18(26-8-7-25-17)10-15(14)21(23)24/h1-6,9-10,22H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNOMNORYMLKFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])N=NC3=CC=C(C4=CC=CC=C43)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)naphthalen-1(4H)-one typically involves the following steps:

    Formation of the hydrazone linkage: This step involves the reaction of 7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl hydrazine with naphthalen-1(4H)-one under acidic or basic conditions to form the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)naphthalen-1(4H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydrazone linkage can participate in substitution reactions, where the hydrazone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted hydrazones.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-(2-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)naphthalen-1(4H)-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its hydrazone linkage and nitro group are known to interact with biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as dyes, pigments, and polymers. Its unique structure allows for the tuning of electronic and optical properties, making it valuable in materials science.

Mechanism of Action

The mechanism of action of (E)-4-(2-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)naphthalen-1(4H)-one involves its interaction with molecular targets through its hydrazone linkage and nitro group. These functional groups can form hydrogen bonds, coordinate with metal ions, and participate in redox reactions, affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrazone Derivatives with Aromatic Moieties

Compound 17 ():
  • Structure: (2E)-Ethyl-2-(2-(2,4-dinitrophenyl)hydrazono)-4-(naphthalen-2-yl)-6-phenylcyclohex-3-enecarboxylate.
  • Key Features :
    • Dinitrophenylhydrazone group instead of nitro-dioxin.
    • Cyclohexene ring and ester functionality.
  • Synthesis: Ethanol reflux with 2,4-dinitrophenylhydrazine and sulfuric acid .
  • Properties : Higher molecular weight (MW) due to ester and cyclohexene groups; likely lower polarity than the target compound.
D2 ():
  • Structure : (E)-4-((3-Hydroxy-4-nitros-naphthalen-1-yl)diazenyl)benzoic acid.
  • Key Features :
    • Nitroso group and carboxylic acid substituent.
    • Diazenyl (N=N) bridge similar to hydrazone.
  • Synthesis : Coupling reaction with 1-nitroso-2-naphthol .
  • Properties : Melting point 266–268°C; IR peaks at 1557 cm⁻¹ (N=N) and 1627 cm⁻¹ (C=O) .
Target Compound :
  • Differentiation :
    • Replaces dinitrophenyl (Compound 17) or nitroso (D2) with a 7-nitro-dihydrobenzo[dioxin], enhancing electron-withdrawing effects and steric bulk.
    • Lacks ester or carboxylic acid groups, reducing solubility in polar solvents compared to D2 .

Dihydrobenzo[dioxin]-Containing Compounds

Compound 7 ():
  • Structure : (E)-3-[(2,3-trans)-2-(4-Hydroxy-3-methoxyphenyl)-3-hydroxymethyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl]-N-(4-hydroxyphenethyl)acrylamide.
  • Key Features :
    • Dihydrobenzo[dioxin] with hydroxyphenyl and acrylamide substituents.
    • Demonstrated anti-neuroinflammatory activity in LPS-induced BV-2 cells .
  • Comparison : The target compound’s nitro group may enhance oxidative stability but reduce hydrogen-bonding capacity compared to Compound 7’s hydroxyl groups .
Compound from :
  • Structure : 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one.
  • Key Features :
    • Nitrothiazole and triazolone substituents.
    • MW 379.37; CAS 883065-90-5 .
  • Comparison : The nitrothiazole group introduces sulfur-based reactivity, absent in the target compound. This may confer distinct antimicrobial properties .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Synthesis Method Bioactivity (if reported)
Target Compound C₁₉H₁₃N₃O₅ Hydrazone, nitro-dioxin, naphthalenone Likely hydrazine coupling Not reported (inference: bioactive)
Compound 17 () C₂₉H₂₄N₄O₆ Dinitrophenylhydrazone, ester Reflux with hydrazine Not reported
D2 () C₁₇H₁₁N₃O₄ Diazenyl, nitroso, carboxylic acid Coupling reaction Not reported
Compound 7 () C₂₇H₂₄N₂O₇ Dihydrobenzo[dioxin], acrylamide Claisen-Schmidt condensation Anti-neuroinflammatory
Compound C₁₃H₉N₅O₅S₂ Nitrothiazole, triazolone Custom synthesis Antimicrobial (inference)

Biological Activity

The compound (E)-4-(2-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)naphthalen-1(4H)-one is a hydrazone derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a hydrazone linkage and a nitro-substituted dihydrobenzo[dioxin] moiety. Its molecular formula is C16H14N4O3C_{16}H_{14}N_{4}O_{3}, and it has notable functional groups that may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antioxidant Activity : Many hydrazone derivatives have shown significant antioxidant properties, which are vital for protecting cells from oxidative stress.
  • Inhibition of Monoamine Oxidase (MAO) : Some hydrazones have been identified as selective inhibitors of MAO-B, an enzyme implicated in neurodegenerative diseases.
  • Antimicrobial Properties : Certain derivatives exhibit antimicrobial effects, which can be leveraged in treating infections.

The biological activity of (E)-4-(2-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)naphthalen-1(4H)-one can be attributed to several mechanisms:

  • Free Radical Scavenging : The presence of the nitro group and hydrazone linkage enhances the electron-donating ability, allowing the compound to neutralize free radicals effectively.
  • Enzyme Inhibition : The compound may interact with active sites on enzymes such as MAO-B, leading to competitive inhibition and reduced substrate turnover.
  • Chelation of Metal Ions : Some studies suggest that hydrazones can chelate metal ions, which may play a role in their antioxidant activity by preventing metal-catalyzed oxidation reactions.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • The nitro group at the 7-position enhances electron affinity, improving antioxidant properties.
  • Variations in the aromatic substituents on the naphthalene ring can significantly affect MAO-B inhibition potency and selectivity.
SubstituentActivity Impact
Nitro groupIncreases electron density; enhances antioxidant properties
Aromatic ringsModulate enzyme binding affinity

Case Studies and Research Findings

Several studies have investigated similar compounds:

  • Antioxidant Studies : Research demonstrated that derivatives with hydrazone linkages exhibited higher antioxidant activity compared to their non-hydrazone counterparts. For instance, a study showed that certain thiazolylhydrazones had potent free radical scavenging abilities and were effective in cellular models of oxidative stress .
  • MAO Inhibition : A comparative analysis of various hydrazone derivatives indicated that modifications at the phenyl ring significantly influenced their ability to inhibit MAO-B selectively. One study reported that specific substitutions led to IC50 values in the low micromolar range .
  • Antimicrobial Activity : Compounds structurally related to (E)-4-(2-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)naphthalen-1(4H)-one demonstrated promising antimicrobial effects against various bacterial strains, suggesting potential therapeutic applications .

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